![molecular formula C53H44N4O4 B13658356 N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B13658356.png)
N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its spirobi[fluorene] core, which is a rigid, planar structure, and the presence of four methoxyphenyl groups attached to the nitrogen atoms. The compound’s molecular formula is C59H47N3O4, and it has a molecular weight of 862.02 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine typically involves a multi-step process. One common method includes the reaction of 4,4’-dibromo-1,1’-biphenyl with palladium acetate (Pd(OAc)2) and tri-tert-butylphosphine (P(tBu)3) in the presence of sodium tert-butoxide (NaOtBu). This reaction yields the intermediate product, which is then further reacted to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of high-purity reagents and controlled reaction conditions is essential to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学研究应用
N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用机制
The mechanism of action of N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine involves its interaction with specific molecular targets and pathways. The compound’s rigid, planar structure allows it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate the activity of certain enzymes and receptors .
相似化合物的比较
Similar Compounds
Spiro-OMeTAD: A well-known hole-transport material used in perovskite solar cells.
Uniqueness
N2,N2’,N7,N7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine is unique due to its specific combination of methoxyphenyl groups and spirobi[fluorene] core, which imparts distinct electronic and photophysical properties. These properties make it particularly suitable for applications in organic electronics and as a research tool in various scientific fields .
属性
分子式 |
C53H44N4O4 |
|---|---|
分子量 |
800.9 g/mol |
IUPAC 名称 |
2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |
InChI |
InChI=1S/C53H44N4O4/c1-58-41-17-5-33(6-18-41)54-37-13-25-45-46-26-14-38(55-34-7-19-42(59-2)20-8-34)30-50(46)53(49(45)29-37)51-31-39(56-35-9-21-43(60-3)22-10-35)15-27-47(51)48-28-16-40(32-52(48)53)57-36-11-23-44(61-4)24-12-36/h5-32,54-57H,1-4H3 |
InChI 键 |
WSTYHDPZHAPRIH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)NC7=CC=C(C=C7)OC)C8=C5C=C(C=C8)NC9=CC=C(C=C9)OC)C=C(C=C4)NC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B13658274.png)
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylicacid](/img/structure/B13658280.png)
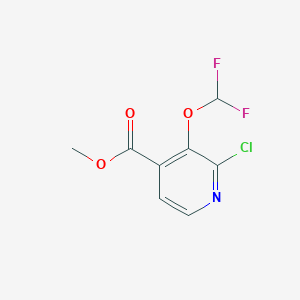
![5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13658286.png)
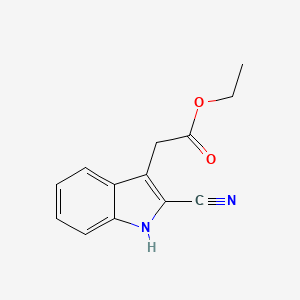
![methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate](/img/structure/B13658302.png)

![3,5-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658317.png)
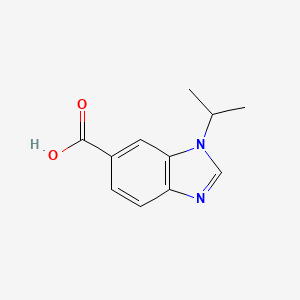
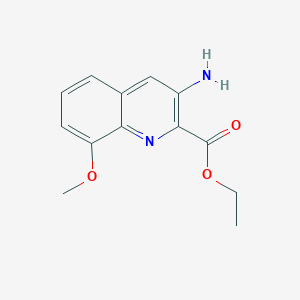
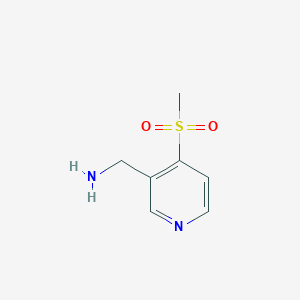
![3-Chlorofuro[3,2-c]pyridin-4-amine](/img/structure/B13658337.png)


